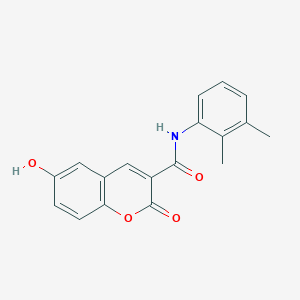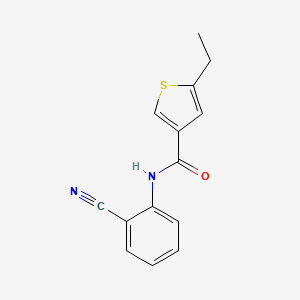
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as DMHPCC, is a chemical compound that has attracted attention in the scientific community due to its potential biological activities. DMHPCC belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide exerts its biological activities through the modulation of various signaling pathways. For example, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to exhibit a wide range of biological activities, making it a versatile compound for various scientific research studies. However, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some assays. In addition, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has not been extensively studied in vivo, which limits its potential clinical applications.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide. One area of research could focus on the development of water-soluble derivatives of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide, which could enhance its potential for use in various assays. Another area of research could focus on the evaluation of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide in animal models to determine its potential as a therapeutic agent for the treatment of various diseases. In addition, further studies could investigate the mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide and its potential as a modulator of various signaling pathways. Overall, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has the potential to be a valuable compound for various scientific research studies.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported in the literature. The method involves the reaction of 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2,3-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is obtained as a yellow solid with a yield of around 70%.
Scientific Research Applications
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been evaluated for its potential biological activities in various scientific research studies. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. In addition, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-4-3-5-15(11(10)2)19-17(21)14-9-12-8-13(20)6-7-16(12)23-18(14)22/h3-9,20H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMZTCAUKZAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-acetyl-3-(allylthio)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499081.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-thiophenecarboxylate](/img/structure/B5499085.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5499110.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}cyclooctanamine hydrochloride](/img/structure/B5499115.png)
![1,2,3,4-tetrafluoro-8,9,10,11-tetrahydrocyclohepta[4,5]imidazo[1,2-b][1,2]benzoxazin-13(7H)-one](/img/structure/B5499125.png)
![3-acetyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5499129.png)
![(3aR*,7aS*)-2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5499137.png)
![4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B5499138.png)
![7-(4-methoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5499151.png)
![8-[2-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5499155.png)
![ethyl 4-({4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5499165.png)
![4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5499169.png)
![1-{2-[(2-nitrophenyl)sulfonyl]benzoyl}azepane](/img/structure/B5499174.png)